Cyanine 5-Uridine Triphosphate, commonly referred to as Cy5-UTP, is a synthetic nucleotide extensively utilized in biochemistry and molecular biology. It serves primarily as a fluorescent label for RNA, enabling researchers to visualize and track RNA molecules in various applications. Cy5-UTP is incorporated into RNA during in vitro transcription processes, functioning as a substrate for RNA polymerases such as T7, T3, and SP6. This incorporation allows for the generation of labeled RNA probes that can be detected via fluorescence, facilitating studies on RNA localization, expression, and interaction within cellular contexts.
Cy5-UTP is synthesized through chemical processes that link the cyanine dye (Cy5) to the uridine triphosphate backbone. It is commercially available from various suppliers, including Jena Bioscience and TriLink Biotech, which provide high-purity formulations suitable for laboratory use. The compound's molecular formula is , with a molecular weight of approximately 1178.01 g/mol (free acid) .
Cyanine 5-Uridine Triphosphate falls under the category of modified nucleotides. Specifically, it is classified as a fluorescent nucleotide analog due to its incorporation of a fluorescent dye that emits light upon excitation. This classification distinguishes it from standard ribonucleotides used in RNA synthesis.
The synthesis of Cy5-UTP typically involves the following steps:
The incorporation of Cy5-UTP into RNA is achieved using optimized reaction conditions that include specific concentrations of other nucleotides (ATP, GTP, CTP) alongside Cy5-UTP. Typically, a substitution ratio of around 35% Cy5-UTP to UTP is recommended for optimal labeling efficiency during in vitro transcription .
The molecular structure of Cy5-UTP consists of three main components:
The Cy5 dye is attached to the ribose sugar at the 5' carbon position, allowing for effective incorporation into RNA during transcription .
The chemical structure can be represented as follows:
Cy5-UTP participates in several key reactions during its application in RNA synthesis:
The reaction conditions must be carefully controlled to minimize side reactions and ensure high fidelity in RNA labeling. The presence of other nucleotides and buffers plays a crucial role in optimizing these reactions .
The mechanism by which Cy5-UTP functions involves its incorporation into RNA during transcription:
Research has demonstrated that varying concentrations of Cy5-UTP lead to proportional increases in fluorescence intensity, indicating successful incorporation into RNA .
Cyanine 5-Uridine Triphosphate has numerous applications in scientific research:
T7 RNA polymerase serves as the primary enzymatic engine for Cy5-UTP incorporation during in vitro transcription. This bacteriophage-derived polymerase recognizes specific promoter sequences (Class II φ2.5: 5′-TAATACGACTCACTATTA-3′ or Class III φ6.5: 5′-TAATACGACTCACTATAG-3′) to initiate RNA synthesis. Cy5-UTP functions as a UTP analog where the fluorophore conjugates to the uracil base via an aminoallyl linker, preserving the hydrogen-bonding face critical for base-pairing while enhancing incorporation efficiency [5] [8].
Commercial kits (e.g., HyperScribe™ T7 High Yield Cy5 RNA Labeling Kit, Jena Bioscience HighYield Kit) standardize the co-transcriptional labeling process through optimized nucleotide ratios. These typically employ a 35% Cy5-UTP substitution strategy (0.1 mM Cy5-UTP : 0.2 mM UTP) alongside 2.5 mM concentrations of ATP, GTP, and CTP to balance labeling density with transcript integrity [2] [6]. The reaction proceeds at 37°C for 30 minutes to 4 hours in HEPES-based buffers (pH ~7.5) containing DTT as a stabilizing agent. Post-synthesis, LiCl precipitation or silica-membrane purification removes unincorporated dyes and enzymes, yielding probes suitable for downstream applications including fluorescence in situ hybridization (FISH) and Northern blotting [2] [8].
Table 1: Commercial T7 RNA Polymerase Labeling Systems for Cy5-UTP Incorporation
Kit/Component | Cy5-UTP Concentration | Nucleotide Ratios (ATP:GTP:CTP:UTP) | Optimal Transcript Length | Yield per Reaction |
---|---|---|---|---|
HyperScribe™ T7 (ApexBT) | 10 mM stock, 0.1 mM final | 2.5 mM : 2.5 mM : 2.5 mM : 0.2 mM | <3 kb | 50-100 µg |
Jena Bioscience HighYield | 5 mM stock, 0.1 mM final | 2.5 mM : 2.5 mM : 2.5 mM : 0.2 mM | <2 kb | 20-40 µg |
Cyanine 5-UTP (Enzo) | Variable (250 nmol scale) | Customizable | <5 kb | Dependent on template |
Beyond transcriptional labeling, Cy5-UTP serves as a direct substrate for terminal deoxynucleotidyl transferase (TdT), a template-independent DNA polymerase that catalyzes 3′-end labeling of nucleic acids. TdT recognizes single-stranded DNA or RNA 3′-OH termini, sequentially adding Cy5-UTP molecules to create fluorescent polynucleotide tails. This enzymatic activity exploits the triphosphate moiety and ribose conformation of Cy5-UTP, which structurally mimics natural nucleotide triphosphates despite the bulky fluorophore [3] [9].
TdT-mediated Cy5-UTP incorporation occurs in Co²⁺/Mg²⁺-containing buffers (pH 7.2) at 37°C within 30–60 minutes. Unlike T7 RNAP, TdT exhibits lower steric constraints toward the C5 position of uracil, enabling efficient addition of multiple consecutive fluorophores. This property makes it invaluable for end-labeling applications like TUNEL assays and RNA 3′-end tagging. However, the process generates heterogeneous tail lengths (typically 1–20 nucleotides), necessitating post-reaction purification for length-sensitive applications [3] [9].
The efficiency of Cy5-UTP incorporation during in vitro transcription correlates linearly with its molar fraction in the UTP pool. Studies using firefly luciferase (FLuc) mRNA transcripts demonstrate that increasing Cy5-UTP substitution from 0% to 10% of total UTP yields a proportional increase in fluorophores per RNA molecule without significant yield reduction or abortive byproducts. At 0.79% Cy5-UTP substitution, ~5 fluorophores integrate per 1,700-nt transcript, translating to one dye per 340 nucleotides [7].
Critical factors influencing efficiency include:
The degree of labeling (DOL) is quantifiable spectrophotometrically using the equation:DOL = 100 × [A₆₅₀ × εbase] / [(A₂₆₀ - (A₆₅₀ × CF260)) × εdye]Where εbase = 12,030 cm⁻¹M⁻¹ (ssRNA), εdye = 250,000 cm⁻¹M⁻¹ (Cy5), and CF260 = 0.05 (Cy5’s correction factor at 260 nm) [2].
Position-selective labeling of RNA (PLOR) overcomes the randomness of conventional in vitro transcription by combining solid-phase template immobilization with controlled T7 RNAP stepping. Biotinylated DNA templates are immobilized on neutravidin-coated agarose beads, enabling iterative reagent exchange through solid-phase extraction (SPE). Transcription proceeds cyclically:
PLOR enables discrete, multi-site labeling in large RNAs (>60 nt), exemplified by:
Table 2: PLOR Applications for Position-Specific Cy5-UTP Labeling
RNA Target | Length (nt) | Labeling Scheme | Cy5-UTP Positions | Efficiency per Site |
---|---|---|---|---|
RiboA71 (Adenine riboswitch) | 71 | Single discrete site | U24 | >85% |
RiboA71 | 71 | Dual discrete sites | U24, U55 | 75–80% |
TCV RNA 3′ UTR | 104 | Segment + discrete site | Internal loop uridines | 70–90% |
Optimization requires temperature modulation (25°C during elongation minimizes misincorporation) and template design with 5′-biotin and 2′-O-methylguanosine (prevents +1 transcripts). PLOR achieves ~90% elongation efficiency per cycle but suffers reduced yields with >10 labeling steps due to cumulative wash losses [1] [4].
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